molecular formula C14H29N5OSi3 B13430160 Tris(trimethylsilyl)guanine

Tris(trimethylsilyl)guanine

Cat. No.: B13430160
M. Wt: 367.67 g/mol
InChI Key: ZTKRDVGMYXNNJL-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)guanine is a compound with the molecular formula C14H29N5OSi3 and a molecular weight of 367.67 g/mol . It is characterized by the presence of three trimethylsilyl groups attached to a guanine core. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tris(trimethylsilyl)guanine typically involves the reaction of guanine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:

Guanine+3(CH3)3SiClThis compound+3HCl\text{Guanine} + 3 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + 3 \text{HCl} Guanine+3(CH3​)3​SiCl→this compound+3HCl

Chemical Reactions Analysis

Tris(trimethylsilyl)guanine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tris(trimethylsilyl)silane, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which tris(trimethylsilyl)guanine exerts its effects is primarily through its ability to form stable complexes with other molecules. The trimethylsilyl groups provide steric protection, allowing the guanine core to interact with target molecules without undergoing unwanted side reactions . This property is particularly useful in radical-based reactions, where the compound can act as a mediator and stabilizer.

Comparison with Similar Compounds

Tris(trimethylsilyl)guanine can be compared to other silylated guanine derivatives, such as bis(trimethylsilyl)guanine and tris(trimethylsilyl)silane . While all these compounds share the trimethylsilyl functional group, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Similar compounds include:

Properties

Molecular Formula

C14H29N5OSi3

Molecular Weight

367.67 g/mol

IUPAC Name

N,9-bis(trimethylsilyl)-6-trimethylsilyloxypurin-2-amine

InChI

InChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18)

InChI Key

ZTKRDVGMYXNNJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C

Origin of Product

United States

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